

Application Notes and Protocols for DAPT Administration in In Vivo Mouse Models

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Compound of Interest

Compound Name: *Dapt*

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Introduction

DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide inhibitor of γ -secretase, an enzyme complex crucial for the processing of various transmembrane proteins, most notably the Notch receptor and the amyloid precursor protein (APP). By inhibiting γ -secretase, DAPT effectively blocks Notch signaling, a pathway integral to cell-fate decisions, proliferation, differentiation, and apoptosis.^{[1][2][3]} This inhibitory action makes DAPT a valuable tool for investigating the role of Notch signaling in a multitude of biological processes and a potential therapeutic agent in diseases characterized by aberrant Notch activity, such as certain cancers and neurological disorders.^{[4][5]}

These application notes provide detailed protocols for the preparation and administration of DAPT to in vivo mouse models, a summary of its quantitative effects reported in the literature, and visualizations of the Notch signaling pathway and a typical experimental workflow.

Data Presentation

Quantitative Effects of DAPT in Mouse Models

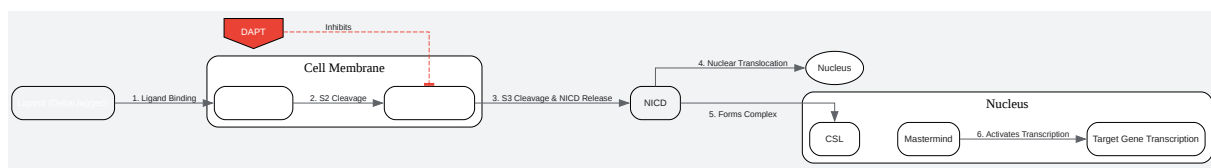
The following table summarizes the reported quantitative effects of DAPT administration in various mouse models.

Mouse Model	DAPT Dosage and Administration Route	Treatment Duration	Observed Quantitative Effects	Reference
Cadmium-induced toxicity model (ICR mice)	50 mg/kg, intragastric gavage, once daily	28 days	- Prevented cadmium-induced body weight loss. - Attenuated the elevation of urinary proteins.	[4]
Colon adenocarcinoma xenograft (Balb/C mice)	10 mg/kg/day, subcutaneous injection	14 days	- Significantly increased serum nitric oxide concentration. - Significantly reduced serum vascular endothelial growth factor receptor-1 (VEGFR1) concentration. - Reduced tumor vascular density (not statistically significant).	[6]
Bleomycin-induced skin fibrosis	6 mg/kg/d	3 weeks	- Reduced dermal thickening by 75 ± 4%. - Reduced hydroxyproline content by 90 ± 21%. - Decreased myofibroblast	[5]

			counts by $87 \pm 28\%$.	
Tsk-1 mouse model of fibrosis	6 mg/kg/d	Not specified	- Ameliorated hypodermal thickening by $75 \pm 4\%$. - Reduced hydroxyproline content by $90 \pm 21\%$. - Reduced the number of myofibroblasts by $87 \pm 28\%$.	[5]

Signaling Pathway

DAPT is a γ -secretase inhibitor that indirectly blocks the Notch signaling pathway. The canonical Notch signaling cascade is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the Notch receptor. The second cleavage, mediated by the γ -secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like family, leading to the transcription of Notch target genes, such as those in the Hes and Hey families.[3][7][8][9]



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Canonical Notch Signaling Pathway and DAPT's point of inhibition.

Experimental Protocols

Preparation of DAPT for Subcutaneous Administration

This protocol is based on a commonly used method for subcutaneous delivery of DAPT.

Materials:

- DAPT (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

- Calculate the required amount of DAPT: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total amount of DAPT needed.
- Dissolve DAPT in DMSO:
 - Aseptically weigh the calculated amount of DAPT powder and transfer it to a sterile microcentrifuge tube.
 - Add a sufficient volume of sterile DMSO to dissolve the DAPT. DAPT is soluble in DMSO at up to 100 mM.^[10] For a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), you can prepare a stock solution. For example, a 25 mg/mL stock in DMSO is a common concentration.^{[1][11]}
 - Vortex the tube until the DAPT is completely dissolved. Gentle warming to 37°C may aid dissolution.^[10]
- Dose Calculation and Administration:

- The injection volume should be kept low, typically 5-10 μL per gram of body weight. For a 25g mouse, this would be 125-250 μL .
- Based on your stock solution concentration, calculate the volume needed per mouse.
- Draw the calculated volume into a sterile syringe fitted with an appropriate needle.

Note: The control group should receive the same volume of DMSO vehicle.

Preparation of DAPT for Oral Gavage

As DAPT has poor aqueous solubility, a suspension or a specific vehicle is required for oral administration. This protocol provides a method for preparing a DAPT suspension suitable for oral gavage.

Materials:

- DAPT (powder)
- Vehicle solution: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.2% (w/v) Tween 80 in sterile water, or a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.
- Sterile conical tubes
- Sonicator (optional)
- Vortex mixer
- Sterile oral gavage needles (e.g., 20-22 gauge, flexible tip)
- Sterile syringes

Procedure:

- Prepare the vehicle solution: Prepare the chosen vehicle solution under sterile conditions.
- Prepare the DAPT suspension:
 - Weigh the required amount of DAPT powder.

- To improve dispersion, you can first wet the DAPT powder with a small amount of the vehicle to form a paste.
- Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
- For some formulations, brief sonication may help to create a more homogenous suspension.
- Dose Calculation and Administration:
 - The maximum recommended volume for oral gavage in mice is 10 mL/kg.[12]
 - Calculate the required concentration of your DAPT suspension based on the desired dose (e.g., 50 mg/kg) and the administration volume.
 - Ensure the suspension is well-mixed immediately before drawing it into the syringe for each animal.

Note: The control group should receive the same volume of the vehicle solution.

Administration Procedures

Subcutaneous (SC) Injection:

- Restrain the mouse by scruffing the loose skin over the neck and shoulders.
- Lift the scruffed skin to form a "tent".
- Insert a sterile needle (25-27 gauge) into the base of the tented skin, parallel to the body.
- Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
- Slowly inject the DAPT solution.
- Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.

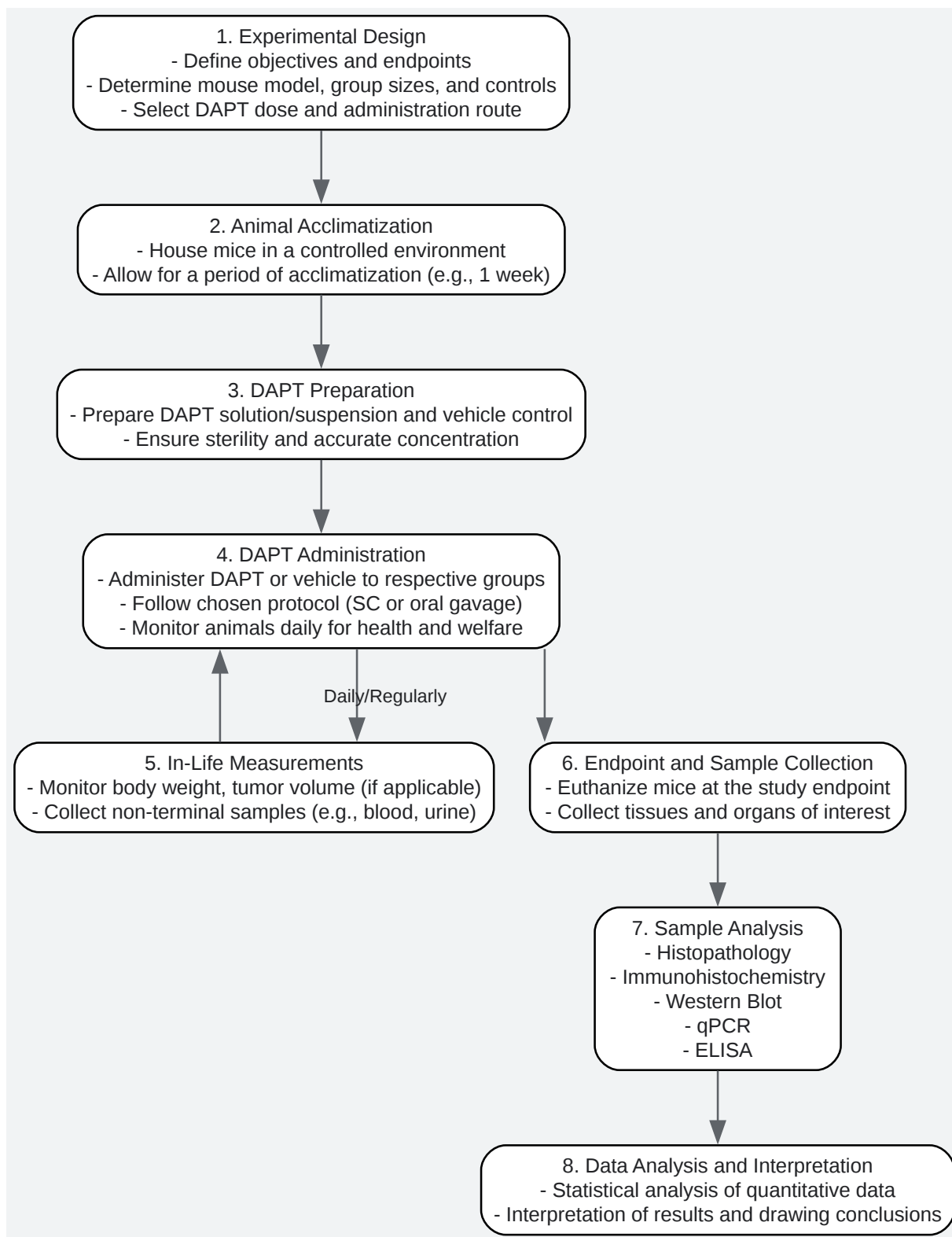
- Return the mouse to its cage and monitor for any adverse reactions.

Oral Gavage:

- Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose.
- Restrain the mouse securely, ensuring the head and body are in a straight line.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
- Do not force the needle. If resistance is met, withdraw and try again.
- Once the needle is in the esophagus to the pre-measured depth, slowly administer the DAPT suspension.
- Gently remove the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Experimental Workflow

A typical in vivo experiment involving DAPT administration follows a structured workflow from initial planning to final data analysis.



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A typical experimental workflow for in vivo DAPT studies.

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